3-(1H-Imidazol-1-YL)propane-1-thiol
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Overview
Description
3-(1H-Imidazol-1-YL)propane-1-thiol is a chemical compound that features an imidazole ring attached to a propane-1-thiol group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-YL)propane-1-thiol typically involves the reaction of imidazole with a suitable thiol-containing precursor. One common method is the alkylation of imidazole with 3-chloropropane-1-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-YL)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can participate in reduction reactions, often leading to the formation of imidazoline derivatives.
Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1H-Imidazol-1-YL)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of materials with specific properties, such as hydrogels and polymers with unique mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-YL)propane-1-thiol involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to a range of biological effects, including antimicrobial activity and modulation of inflammatory pathways.
Comparison with Similar Compounds
3-(1H-Imidazol-1-YL)propane-1-thiol can be compared with other imidazole-containing compounds such as:
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its combination of an imidazole ring and a thiol group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-imidazol-1-ylpropane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYVWRXWOBHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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